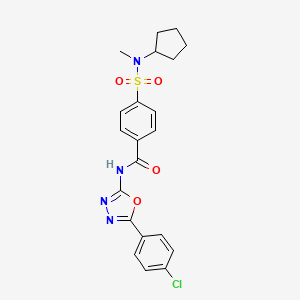

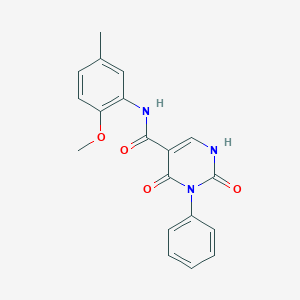

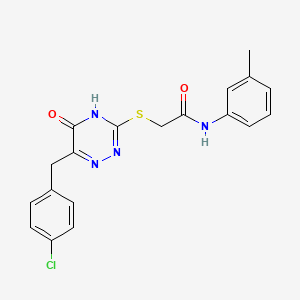

![molecular formula C19H16F3N3O B2498376 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1448034-50-1](/img/structure/B2498376.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, like the compound , generally involves strategies around building the heterocyclic core through condensation, cyclization, and functionalization steps. These methods highlight the versatility and adaptability of synthesizing such compounds, including direct C-H functionalization and metal-catalyzed reactions to introduce various substituents at the imidazole and pyridine moieties (Shankar et al., 2023).

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines features a fused ring system combining imidazole and pyridine rings. This configuration imparts unique electronic, optical, and steric properties, making these molecules attractive for various applications. Structural elucidation techniques such as X-ray crystallography, NMR, and computational modeling are pivotal in understanding the three-dimensional conformation and reactivity of these compounds (Rossi et al., 2014).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a plethora of chemical reactions, including N-alkylation, halogenation, and sulfonation, which modify the core structure to enhance or impart new biological activities. Their chemical properties are influenced by the electronic nature of the fused rings, facilitating electrophilic and nucleophilic substitutions that are crucial for further derivatization (Kamneva et al., 2018).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular architecture and substituents. These properties are essential for determining the compound's suitability for various applications, from medicinal chemistry to material science (Moskalik, 2023).

Chemical Properties Analysis

Chemically, imidazo[1,2-a]pyridines exhibit a broad range of reactivities owing to their aromatic nature and nitrogen heteroatoms, which can engage in hydrogen bonding and coordinate to metal ions. These chemical properties enable their application as ligands in coordination chemistry, catalysts in organic synthesis, and as bioactive molecules in drug discovery (Singha et al., 2023).

科学的研究の応用

Synthesis and Reactivity

The synthesis and reactivity of compounds related to "N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide" involve multifaceted chemical reactions that contribute to the development of novel heterocyclic compounds. For example, the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles results in the formation of trifluoromethyl-containing compounds, demonstrating the versatility of incorporating the trifluoromethyl group into various heterocyclic frameworks (Sokolov, Aksinenko, & Martynov, 2014).

Potential Applications in Drug Discovery

Research on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents highlights the therapeutic potential of compounds within this chemical family. Although not directly mentioning the specific compound , this study provides insight into the structure-activity relationships (SAR) that are crucial for designing compounds with desired biological properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Chemical Modification Strategies

Modifications to the chemical structure of imidazo[1,2-a]pyridine derivatives are explored to reduce metabolism mediated by aldehyde oxidase (AO), which is a significant challenge in drug development. This research emphasizes the importance of understanding and manipulating the metabolic pathways of chemical compounds to enhance their stability and efficacy (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Innovative Synthetic Methods

The development of catalyst-free synthesis techniques for heterocyclic compounds demonstrates the ongoing innovation in organic synthesis methods. Such advancements not only provide new pathways for creating complex molecules but also contribute to the environmental sustainability of chemical manufacturing processes (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).

特性

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)14-6-4-13(5-7-14)18(26)25(15-8-9-15)12-16-11-23-17-3-1-2-10-24(16)17/h1-7,10-11,15H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIMTUOTDQMGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

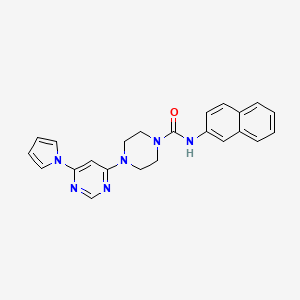

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)

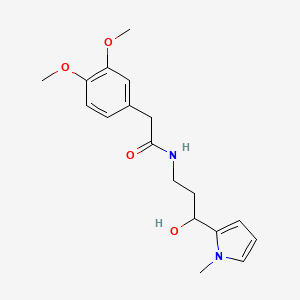

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

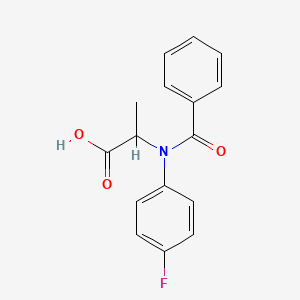

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)